![molecular formula C11H15Cl B7893687 (4-Chloropentyl)benzene](/img/structure/B7893687.png)
(4-Chloropentyl)benzene
Overview
Description
(4-Chloropentyl)benzene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloropentyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloropentyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorinated benzenes, including compounds like 1,4-dichlorobenzene and trichlorobenzenes, are used in various applications, such as solvents, pesticides, and heat transfer agents. They are also applied in controlling shellfish predators and as additives in rubber products (Morita, 1977).
Benzene derivatives are critical in the synthesis of diverse chemical compounds, ranging from pharmaceuticals to materials used in organic electronic devices. The structural diversity of these compounds, including those with multiple substitutions like hexaarylbenzenes, is vast and significant in various chemical syntheses (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Benzene metabolites, such as 1,4-benzoquinone, are known to cause DNA damage and apoptosis, which is relevant in understanding the carcinogenic properties of benzene compounds and their impact on human health (Hiraku & Kawanishi, 1996).
The catalytic oxidation of chlorinated benzenes has been studied for environmental applications, such as the degradation of pollutants. These studies provide insights into the reactivity and potential environmental impact of chlorinated benzene compounds (Lichtenberger & Amiridis, 2004).
Research on microbial degradation of chlorinated benzenes, including aerobic and anaerobic metabolism, is significant for understanding and addressing environmental contamination by these compounds (Field & Sierra-Alvarez, 2008).
properties
IUPAC Name |
4-chloropentylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJONLBBWQJBMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropentyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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